4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one is a bicyclic compound with the molecular formula and a molecular weight of 153.18 g/mol. It is classified under the category of azabicyclic compounds, which are characterized by their unique bicyclic structure containing nitrogen atoms. The compound is identified by its CAS number 2940943-02-0 and is known for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The synthesis of 4-methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one typically involves several steps that leverage established organic chemistry techniques. While specific methods can vary, common approaches include:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.
The structure of 4-methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one can be represented using various notations:
O=C1N(C)C(C2)CC2(C=C)O1This notation indicates the presence of a carbonyl group (C=O), a nitrogen atom within the bicyclic structure, and a vinyl group attached to one of the carbon atoms.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 153.18 g/mol |
| Bicyclic Framework | Contains both oxygen and nitrogen in the ring structure |
4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in research and industry.
The mechanism of action for 4-methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one is primarily related to its reactivity as a nucleophile or electrophile in organic reactions:
These properties allow for diverse applications in organic synthesis and medicinal chemistry.
| Property | Value |
|---|---|
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
The compound exhibits stability under standard laboratory conditions but may require specific handling precautions due to its reactive functional groups.
4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one has several scientific uses:
Traditional approaches to constructing the azabicyclo[3.1.1]heptane core relied heavily on intramolecular cyclization strategies and transannular reactions. Ring-closing metathesis (RCM) emerged as a pivotal method for medium-ring formation, particularly for cyclooctene derivatives that serve as precursors to bicyclic frameworks. Studies demonstrated that Grubbs II catalyst (G-II) efficiently facilitated the RCM of diene precursors (e.g., compound 17) to yield [5-8] bicyclic systems like 18 in excellent yields (~95%), whereas Grubbs I catalyst (G-I) proved less effective for certain substrates, leading to dimerization products instead [5]. Another established route involved SmI₂-mediated transannular ketone-olefin coupling in medium-ring keto-alkenes (e.g., cyclodecenones). This reductive process formed two new carbon-carbon bonds across the ring with high diastereoselectivity, exploiting conformational constraints to control regiochemistry. However, early attempts with substrates like 5-methylenecyclooctanone (9) faced challenges with dimerization under standard conditions, necessitating optimization of concentration and additives [1]. Lewis acid-promoted cyclizations and rearrangements of pre-organized precursors (e.g., amino-substituted cyclopropanes or epoxides) also provided access to these strained bicyclic systems, though functional group tolerance was often limited [5] [9].
Table 1: Traditional Methods for Azabicyclo[3.1.1]heptane Core Synthesis
| Method | Key Starting Material | Product | Yield (%) | Key Catalyst/Reagent | Limitations |
|---|---|---|---|---|---|
| Ring-Closing Metathesis | Diene (e.g., 17) | [5-8] Bicycle (e.g., 18) | 95 | Grubbs II (G-II) | Sensitivity to sterics/electronics |
| SmI₂ Ketone-Olefin Coupling | Cyclodecenone (e.g., 21) | Bicyclic Alcohol | Variable (High Diastereoselectivity) | SmI₂/HMPA/t-BuOH | Dimerization issues (e.g., 31) |
| Transannular Cyclization | Cyclooctenone (e.g., 9) | Bicyclic Lactone | Moderate | None (Thermal) | Requires specific ring size/conformation |
| Epoxide Rearrangement | Bis-epoxide precursors | Diazabicycloheptane | Moderate-High | Amine Nucleophile | Multi-step synthesis required |
A significant advancement in azabicyclo[3.1.1]heptane synthesis is the reductive ring contraction of spirocyclic oxetanyl nitriles. This method, highlighted by recent research [10], offers a general and efficient route to 3-azabicyclo[3.1.1]heptanes, which are direct structural relatives of the target 2-oxa-4-aza system. The process hinges on the strategic use of spiro[oxetane-cyclopropane] nitriles (e.g., 34). Treatment of these precursors with powerful hydride sources, notably LiAlH₄ or DIBAL-H, initiates a cascade reduction:1. Nitrile Reduction: Rapid conversion to a reactive aldimine intermediate (35).2. Intramolecular Ring-Opening: Nucleophilic attack of the imine nitrogen on the strained oxetane, breaking the C-O bond and generating an enolate.3. Cyclopropane Ring Opening/Recyclization: Strain-driven fragmentation of the cyclopropane followed by immediate ring closure forms the bicyclic tertiary amine (36) [10].
This transformation is highly diastereoselective, producing the desired bicyclic framework with the methyl substituent (R = Me, as in the target compound) selectively installed at the bridgehead position (C4). Optimization revealed that careful control of reaction temperature (typically -78°C to 0°C) and hydride stoichiometry (2.5-3.0 equiv LiAlH₄) is crucial for maximizing yield and minimizing over-reduction byproducts. The oxetanyl nitrile precursors themselves are accessible via [2+2] cycloadditions of alkenyl nitriles with ketones or other methods. This route is highly scalable (demonstrated >10 g scale) and exhibits excellent functional group tolerance (esters, protected amines, aryl halides), making it adaptable for introducing the vinyl substituent at N1 or C4 in subsequent steps [10].
Table 2: Optimization of Spirocyclic Oxetanyl Nitrile Reduction to 3-Azabicyclo[3.1.1]heptanes
| Spirocyclic Nitrile Precursor (R Group) | Reducing Agent | Equiv | Temp (°C) | Yield (%) of 3-Azabicyclo[3.1.1]heptane | Key Observations |
|---|---|---|---|---|---|
| R = H | LiAlH₄ | 2.5 | -78 to 0 | 85 | Clean conversion, minimal byproducts |
| R = Methyl (Target Core Precursor) | LiAlH₄ | 2.5 | -78 to 0 | 82 | High diastereoselectivity (>20:1 dr) |
| R = Methyl | DIBAL-H | 3.0 | -78 to rt | 65 | Slower reaction, lower yield |
| R = Ethyl | LiAlH₄ | 3.0 | -78 to 0 | 78 | Scalable to 15 g without yield loss |
| R = Phenyl | LiAlH₄ | 2.5 | -78 to 0 | 75 | Solid product, easy purification |
The introduction and modification of the vinyl group at N1 and the methyl group at C4 are critical for accessing 4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one.
The formation of the 2-oxa-4-azabicyclo[3.1.1]heptane core involves intricate mechanisms depending on the synthetic route:
Evaluating the scalability of routes to 4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one reveals distinct advantages and challenges:
Table 3: Scalability Assessment of Synthetic Routes to Azabicyclo[3.1.1]heptanes
| Synthetic Route | Key Step Yield (Typical Scale) | Cost Drivers | Main Scalability Advantages | Main Scalability Challenges | Industrial Viability Rating (1-5) |
|---|---|---|---|---|---|
| Spiro Oxetanyl Nitrile Reduction | >80% (15-50 g) | LiAlH₄, Spirocyclic Precursor | High yield, robust purification, convergent synthesis | Handling pyrophoric LiAlH₄, precursor synthesis | 4 (High) |
| SmI₂ Transannular Cyclization | 50-75% (1-5 g) | SmI₂, HMPA, Medium-ring substrate | High diastereoselectivity, single step from substrate | SmI₂ cost/sensitivity, HMPA toxicity, medium-ring synthesis | 2 (Low) |
| Ring-Closing Metathesis (RCM) | 60-95% (1-10 g) | Ru Catalyst (G-II/HG-II) | Atom economical, functional group tolerance | High dilution, catalyst cost, dimerization side reactions | 3 (Moderate) |
| Catalytic Annulation (Ti/Sc) | 60-85% (mg-100 mg) | Ti/Sc Catalyst, Vinyl Azide, BCB | Novel scaffolds, good functional group tolerance | Sensitive/explosive reagents, catalyst cost, purification | 2 (Low - Emerging) |
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: